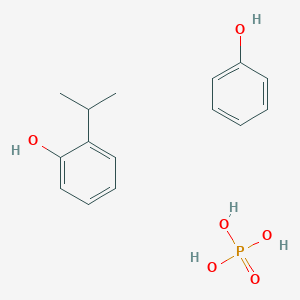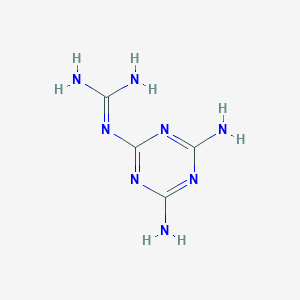
Guanylmelamine
説明
Guanylmelamine is a compound with the molecular formula C4H8N8 . It is also known by other names such as 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine and 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine . It is an amide that has a naphthalene backbone .
Molecular Structure Analysis
The molecular structure of Guanylmelamine consists of a naphthalene backbone, inorganic acid and chloride salts, as well as aliphatic hydrocarbons, triazines, phenyl groups, and hydroxyl groups . The average mass of Guanylmelamine is 168.160 Da and the monoisotopic mass is 168.087189 Da .Physical And Chemical Properties Analysis
Guanylmelamine has a molecular formula of C4H8N8 and an average mass of 168.160 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.科学的研究の応用
Cancer Research
Guanylmelamine has been utilized in cancer research as a component of chemical libraries for drug screening . Its derivatives are explored for their potential antitumor properties, and it serves as a reference material for analytical standards in cancer bioactive molecule studies .
Biotechnology
In biotechnology, Guanylmelamine is involved in proteomics research. It is used as a biochemical for studying protein expression and function, aiding in the understanding of complex biological systems .
Pharmaceuticals
Guanylmelamine is significant in pharmaceuticals, particularly as an impurity standard for drug testing to ensure the safety and efficacy of medications . It is also used in the synthesis of pharmaceutical compounds, where its properties can influence the pharmacokinetics of the drugs .
Chemical Synthesis
The compound plays a role in chemical synthesis, where it may be used as a building block for creating more complex molecules. Its amine groups are reactive, allowing for various chemical modifications and syntheses .
Environmental Applications
Guanylmelamine is studied for its environmental applications, particularly in the context of its effects on heat loss and tissue fluid retention in the body, which may have implications for environmental health and safety .
Industrial Uses
Industrially, Guanylmelamine is part of the production of certified reference materials. These materials are crucial for ensuring the accuracy and reliability of analytical measurements in various industries .
Medical Research
In medical research, Guanylmelamine dihydrochloride is used as a biochemical for proteomics research. It helps in the study of proteins, which can lead to the development of new diagnostic and therapeutic strategies .
Agricultural Applications
Although direct references to Guanylmelamine’s use in agriculture were not found, related compounds are being explored for their potential in creating environmentally friendly metal nanoparticles for agri-sectors. These nanoparticles can have applications in plant protection and yield improvement .
特性
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196025 | |
| Record name | Guanylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylmelamine | |
CAS RN |
4405-08-7 | |
| Record name | Guanylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANYLMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing Guanylmelamine, and what factors influence the yield of different products?
A1: Guanylmelamine can be synthesized by reacting dicyandiamide in the presence of hydrogen chloride as a catalyst and an inactive solvent like phenol or a pyridine-nitrobenzene mixture []. The reaction yields both mono and diguanylmelamine. Interestingly, the concentration of the acid catalyst significantly impacts the product distribution. Higher acid concentrations favor the formation of monoguanylmelamine. Notably, cyanamide is also generated during this reaction, challenging the previous understanding of its role in forming polyguanylmelamines [].
Q2: How does the structure of Guanylmelamine influence its reactivity with formaldehyde?
A2: Guanylmelamine possesses significant basicity, with pKb1 = 4.57 and pKb2 = 11.52 at 25°C []. This basicity is retained even after hydroxymethylation with formaldehyde. The kinetics of this reaction, studied at temperatures between 30°C and 60°C, suggest that Guanylmelamine behaves as a 3.5-functional molecule in its reaction with formaldehyde []. This means that, on average, each molecule of Guanylmelamine reacts with 3.5 molecules of formaldehyde. The reaction rate and equilibrium can be described by second-order kinetics. Furthermore, the research suggests that within a pH range of 5.2 to 8.9, formaldehyde simultaneously reacts with both Guanylmelamine and its monoprotonated conjugate base []. This dual reactivity highlights the influence of Guanylmelamine's structure and its protonation state on its interaction with formaldehyde.
Q3: What are the potential applications of Guanylmelamine based on its reactivity with formaldehyde?
A3: Given the efficient hydroxymethylation and methylene bridge formation between Guanylmelamine and formaldehyde [], this compound holds promise for applications requiring crosslinking and polymerization. Specifically, it could be investigated as a potential component in the development of resins, coatings, and adhesives. Further research into the material properties of Guanylmelamine-formaldehyde polymers could unlock new possibilities in materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




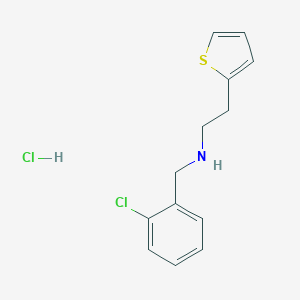
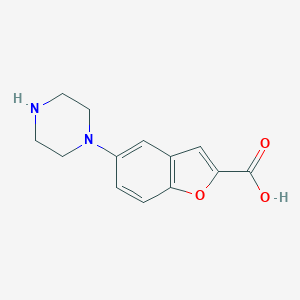
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
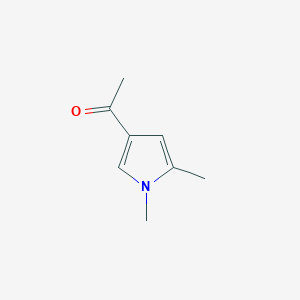

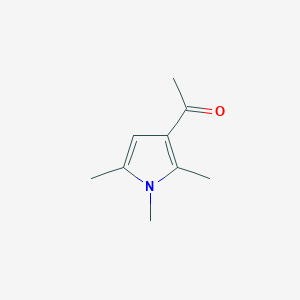
![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

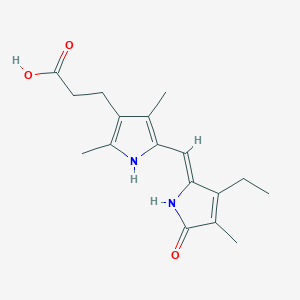
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
